4-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-amine
Description
4-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-amine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-methyl group and a 1,2,3,4-tetrahydronaphthalen-2-yl group
Properties
IUPAC Name |
4-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-17-8-10-18(11-9-17)16-15-7-6-13-4-2-3-5-14(13)12-15/h2-5,15-16H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFWHKPHNUQYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-amine typically involves the reaction of 4-methylpiperazine with 1,2,3,4-tetrahydronaphthalene-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles are used under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution may yield various substituted piperazine derivatives.
Scientific Research Applications
4-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound with a methyl group on the nitrogen atom of the tetrahydronaphthalene ring.
1,2,3,4-tetrahydro-1-naphthylamine: A compound with a similar tetrahydronaphthalene structure but without the piperazine ring.
1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol: A compound with a hydroxyl group on the tetrahydronaphthalene ring.
Uniqueness
4-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazin-1-amine is unique due to the presence of both the piperazine ring and the tetrahydronaphthalene group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
